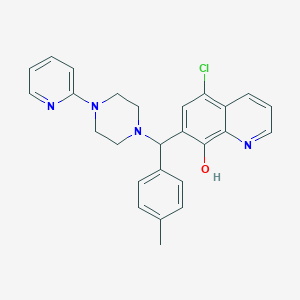
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol, also known as CQ, is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. It is a quinoline derivative that has been shown to have antimalarial, anticancer, and antiviral properties. In
Mecanismo De Acción
Target of Action
It is suggested that similar compounds are used in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It is known that antidepressants work by correcting the improper release of monoamine neurotransmitters in the central nervous system . They help to rectify the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence the pathways related to the metabolism and signaling of monoamine neurotransmitters .
Result of Action
Similar compounds used in the synthesis of antidepressants have been shown to alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively low cost and availability. However, one of the limitations of using 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol in scientific research. One direction is the development of new derivatives of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol with improved efficacy and reduced toxicity. Another direction is the exploration of its potential use in combination therapy for various diseases. Additionally, there is a need for further research on the mechanism of action of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol and its off-target effects. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol in humans.
Métodos De Síntesis
The synthesis of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol involves the reaction between 7-chloroquinoline-8-ol and 4-(2-pyridyl)piperazine in the presence of p-tolylmethylchloride. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile under reflux conditions. The resulting product is purified by recrystallization to obtain pure 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol.
Aplicaciones Científicas De Investigación
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has been extensively used in scientific research due to its diverse biological activities. It has been shown to have antimalarial activity by inhibiting the heme polymerization process in the parasite's digestive vacuole. 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has been shown to have antiviral activity by inhibiting the replication of viruses such as Zika and Dengue.
Propiedades
IUPAC Name |
5-chloro-7-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O/c1-18-7-9-19(10-8-18)25(21-17-22(27)20-5-4-12-29-24(20)26(21)32)31-15-13-30(14-16-31)23-6-2-3-11-28-23/h2-12,17,25,32H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDQEZSOXMZIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

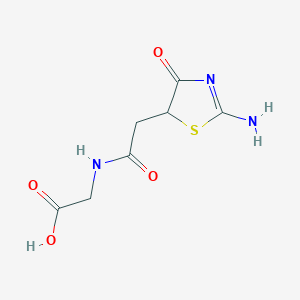
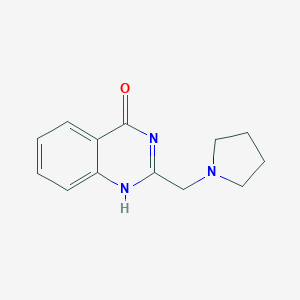
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)


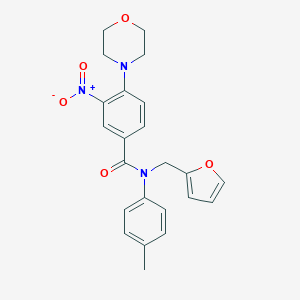
![1-(4-isopropylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B362411.png)
![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)
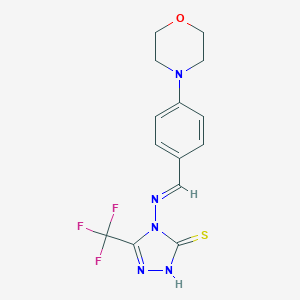
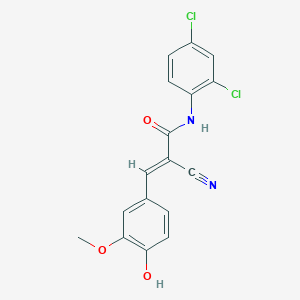

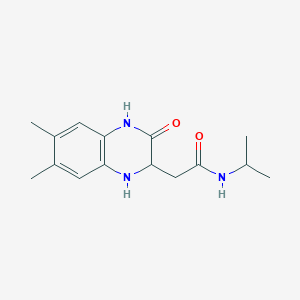
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)